5-Methoxytridecan-1-OL
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
919076-80-5 |
|---|---|
Molecular Formula |
C14H30O2 |
Molecular Weight |
230.39 g/mol |
IUPAC Name |
5-methoxytridecan-1-ol |
InChI |
InChI=1S/C14H30O2/c1-3-4-5-6-7-8-11-14(16-2)12-9-10-13-15/h14-15H,3-13H2,1-2H3 |
InChI Key |
FOCPKGRLLCAIGP-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCC(CCCCO)OC |
Origin of Product |
United States |
Natural Occurrence and Isolation of 5 Methoxytridecan 1 Ol
Identification in Botanical and Biological Matrices
While direct evidence for the natural occurrence of 5-Methoxytridecan-1-OL is still emerging, research into the chemical composition of unique frankincense species has revealed the presence of structurally related methoxyalkanes.
Recent botanical discoveries have identified a new species of frankincense, Boswellia occulta, which is distinguished by its unique chemical profile. The essential oil derived from the oleogum resin of B. occulta has been found to contain a significant percentage of methoxyalkanes, which are rare in the plant kingdom. livinglibations.cometsy.com These compounds are a defining characteristic of this particular Boswellia species. mdpi.com
The essential oil of Boswellia occulta is notably rich in specific methoxyalkanes, which sets it apart from other Boswellia species like B. sacra, B. carterii, and B. frereana. researchgate.net The primary methoxyalkanes identified are 1-methoxydecane (B1670044) and 1-methoxyoctane (B1618030). mdpi.comresearchgate.net
The chemical composition of hydrodistilled Boswellia occulta oleogum resin is dominated by these methyl ethers, which can constitute between 34.5% and 62.6% of the oil. livinglibations.comthegreenjunglebeautyshop.com Specifically, 1-methoxydecane content ranges from 26.6% to 47.9%, and 1-methoxyoctane is present in concentrations of 3.6% to 9.2%. mdpi.com In contrast, other common frankincense species are typically characterized by high levels of monoterpenes such as α-pinene. mdpi.comnih.gov
Below is a comparative table of major methoxyalkane constituents in Boswellia occulta essential oil:
| Compound | Percentage Range in B. occulta Essential Oil |
| 1-methoxydecane | 26.6% - 47.9% |
| 1-methoxyoctane | 3.6% - 9.2% |
Data sourced from multiple analyses of Boswellia occulta essential oil. mdpi.com
Methodologies for Isolation and Purification
The extraction and isolation of methoxyalkanes from their natural sources are critical steps for their detailed chemical analysis and characterization.
Hydrodistillation is a primary method for extracting essential oils from the oleogum resins of Boswellia species. nih.govmdpi.com This process involves the co-distillation of the resin with water. The volatile components of the resin, including the methoxyalkanes, are vaporized along with the steam, and upon cooling, the essential oil separates from the water. The yield of essential oil from B. occulta resin through hydrodistillation typically ranges from 2.68% to 5.45%. mdpi.com The specific parameters of the hydrodistillation process, such as temperature and duration, can influence the chemical composition of the resulting essential oil.
Following hydrodistillation, chromatographic techniques are employed to separate the individual components of the essential oil. Flash chromatography is a particularly effective method for the purification of compounds from complex mixtures like essential oils. nih.gov This technique utilizes a stationary phase, such as silica (B1680970) gel, and a mobile phase (a solvent or mixture of solvents) that is pushed through the column under pressure. phenomenex.com
For the separation of methoxyalkanes from Boswellia occulta essential oil, flash chromatography allows for the isolation of these compounds in high purity. nih.gov The choice of solvents for the mobile phase is crucial for achieving good separation and is determined based on the polarity of the target compounds. rochester.edu The isolated compounds can then be unambiguously identified and characterized using analytical methods like Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy. nih.gov
Synthetic Pathways and Chemical Derivatization of 5 Methoxytridecan 1 Ol
Strategies for De Novo Chemical Synthesis
The de novo synthesis of complex molecules from simpler, readily available starting materials is a cornerstone of organic chemistry. byjus.com For a molecule like 5-Methoxytridecan-1-OL, a retrosynthetic analysis suggests several plausible disconnection points, leading to various synthetic strategies. A logical approach involves the formation of the carbon-carbon backbone and the introduction of the methoxy (B1213986) and hydroxyl functional groups at the appropriate positions.
One potential strategy is analogous to the synthesis of related mid-chain methoxylated fatty alcohols, such as (±)-4-methoxydecan-1-ol. nih.gov This approach involves a multi-step sequence that can be adapted for the synthesis of this compound. The key steps in such a synthesis would likely involve the formation of a carbon-carbon bond to construct the tridecane (B166401) skeleton, followed by the introduction of the methoxy group at the C-5 position and ensuring a terminal hydroxyl group.
A plausible synthetic route could start from a shorter chain alcohol with a terminal double bond. This precursor would then undergo a series of reactions, including protection of the hydroxyl group, epoxidation of the double bond, a Grignard reaction to introduce the remainder of the carbon chain, methylation of the newly formed secondary alcohol, and final deprotection to yield the target compound.
While not directly applicable to the linear structure of this compound, the synthesis of cyclic methoxylated compounds, such as precursors for 1,8-dimethyl-5-methoxytetralin-6-ol, provides insights into relevant chemical transformations. Current time information in Bangalore, IN. The synthesis of these molecules often involves alkylation and cyclization reactions. For instance, the synthesis of 1,8-dimethyl-5-methoxytetralin-6-ol has been achieved from commercially available 3-hydroxy-4-methoxy-benzaldehyde through a sequence involving hydrogenation, protection, alkylation with 5-bromopent-1-ene, and subsequent cyclisation and deprotection. Current time information in Bangalore, IN. These strategies, particularly the alkylation steps, demonstrate methods for forming carbon-carbon bonds and introducing alkyl chains, which are fundamental transformations in the synthesis of long-chain organic molecules.
The selection of appropriate starting materials is crucial for an efficient synthetic pathway. For this compound, a variety of precursors can be envisioned. A Grignard-based approach offers flexibility in constructing the carbon skeleton. britannica.com For instance, a Grignard reagent prepared from a long-chain alkyl halide could react with a suitable epoxide or aldehyde containing the methoxy group at the desired position.
A potential retrosynthetic analysis for this compound is presented in the table below, outlining possible precursor molecules.
| Retrosynthetic Disconnection | Precursor 1 | Precursor 2 | Key Reaction |
| C4-C5 Bond | 4-methoxy-1-bromobutane | 1-nonylmagnesium bromide | Grignard Reaction |
| C5-C6 Bond | 5-bromo-1-methoxypentane | 1-octylmagnesium bromide | Grignard Reaction |
| Ether Bond | 1,5-tridecanediol | Methylating agent (e.g., methyl iodide) | Williamson Ether Synthesis |
The synthesis of (±)-4-methoxydecan-1-ol provides a concrete example of precursor selection and modification. nih.gov This synthesis commenced with the protection of the primary alcohol of 4-penten-1-ol. nih.gov This protected intermediate was then epoxidized, and subsequent reaction with a Grignard reagent followed by methylation and deprotection yielded the final product. nih.gov A similar strategy could be employed for this compound, starting with a suitable unsaturated alcohol.
Stereoselective Synthesis Methodologies for this compound
The carbon atom at position 5 in this compound is a stereocenter, meaning the compound can exist as two enantiomers. The development of stereoselective synthetic methods allows for the preparation of a single enantiomer, which is often crucial for understanding biological activity. wiley.commasterorganicchemistry.com
General strategies for the stereoselective synthesis of chiral alcohols often involve the use of chiral catalysts or auxiliaries. encyclopedia.pubmdpi.com For a secondary alcohol like the one at the C-5 position (once formed), stereoselectivity can be achieved through several methods:
Asymmetric reduction of a ketone precursor: A prochiral ketone, such as tridecan-5-one, could be reduced using a chiral reducing agent or a catalyst to favor the formation of one enantiomer of the corresponding alcohol.
Kinetic resolution of a racemic alcohol: A racemic mixture of 5-hydroxytridecan-1-ol could be subjected to enzymatic or chemical kinetic resolution. encyclopedia.pub In this process, one enantiomer reacts faster than the other, allowing for their separation.
Use of chiral starting materials: The synthesis could begin with a chiral precursor that already contains the desired stereochemistry at the C-5 position.
While specific methods for the stereoselective synthesis of this compound have not been detailed in the literature, the principles of asymmetric synthesis are well-established and could be applied to this target molecule. libretexts.org
Chemical Derivatization for Structure-Activity Relationship Studies
Structure-activity relationship (SAR) studies are fundamental in medicinal chemistry for understanding how the chemical structure of a compound influences its biological activity. masterorganicchemistry.com This involves the synthesis and testing of a series of related compounds (analogues) to identify key structural features responsible for the desired effect. mdpi.comnih.gov
To investigate the SAR of this compound, systematic modifications of its functional groups would be necessary. The primary alcohol and the methoxy group are key features that can be altered to probe their importance for biological activity.
The following table outlines potential modifications to the this compound scaffold for SAR studies:
| Functional Group | Modification | Potential Synthetic Approach |
| Primary Alcohol (-OH) | Oxidation to aldehyde (-CHO) | Oxidation with PCC or Dess-Martin periodinane |
| Oxidation to carboxylic acid (-COOH) | Oxidation with Jones reagent or KMnO4 | |
| Esterification (-O-C(O)R) | Reaction with an acyl chloride or carboxylic acid | |
| Etherification (-OR) | Williamson ether synthesis | |
| Methoxy Group (-OCH3) | Demethylation to hydroxyl (-OH) | Treatment with a strong acid like HBr or BBr3 |
| Variation of the ether group (-OR) | Synthesis from the corresponding 5-hydroxy derivative |
These modifications would allow for the investigation of the role of the hydroxyl and methoxy groups in any observed biological activity.
The synthesis of homologous series, where the length of the alkyl chain is systematically varied, is a common strategy in SAR studies. britannica.com For this compound, this would involve synthesizing analogues with shorter or longer alkyl chains attached to the C-5 position.
The combinatorial synthesis of homologous series of 1-methoxyalkanes has been reported, providing a methodology that could be adapted for this purpose. britannica.com This approach often involves the reaction of a common precursor with a series of different alkylating agents.
The following table presents a potential homologous series of 5-methoxyalkan-1-ols for SAR studies:
| Compound Name | Alkyl Chain Length at C-5 |
| 5-Methoxynonan-1-ol | C4 |
| 5-Methoxydecan-1-ol | C5 |
| 5-Methoxyundecan-1-ol | C6 |
| 5-Methoxydodecan-1-ol | C7 |
| This compound | C8 |
| 5-Methoxytetradecan-1-ol | C9 |
| 5-Methoxypentadecan-1-ol | C10 |
By synthesizing and evaluating such a series, it would be possible to determine the optimal chain length for any observed biological effect.
Combinatorial Synthesis Approaches for Methoxylated Alcohol Libraries
Combinatorial chemistry offers a powerful platform for the rapid generation of large and diverse libraries of compounds for screening purposes. beilstein-journals.orguomustansiriyah.edu.iq This approach can be effectively applied to the synthesis of methoxylated alcohol libraries, including derivatives of this compound, by systematically varying the structural components of the molecule.
The generation of a methoxylated alcohol library can be envisioned using a modular approach where different building blocks are combined. This strategy allows for the creation of a wide array of structurally related compounds from a common scaffold. Key areas for diversification in a library of methoxylated long-chain alcohols include:
Chain Length: Variation in the length of the alkyl chain.
Position of the Methoxy Group: Altering the location of the methoxy substituent along the alkyl chain.
Additional Functional Groups: Introducing other functional groups to explore structure-activity relationships.
A general strategy for the combinatorial synthesis of a methoxylated alcohol library could be adapted from solid-phase synthesis techniques, which have been successfully used for creating glycolipid and other lipid libraries. rsc.org In such a strategy, a long-chain alcohol or a precursor could be attached to a solid support via a suitable linker. soton.ac.uk The diversification steps would then be carried out in a parallel or split-and-mix fashion.
Table 1: Potential Building Blocks for a Combinatorial Library of Methoxylated Alcohols
| Building Block Category | Examples | Purpose in Library Synthesis |
| Long-Chain Scaffolds | Unsaturated fatty acids of varying lengths (e.g., C10, C12, C14, C16) | To generate a library with diverse chain lengths. |
| Epoxidizing Agents | m-Chloroperoxybenzoic acid (mCPBA), Hydrogen peroxide with a catalyst | To introduce the epoxide functionality at different positions based on the starting unsaturated acid. |
| Alkoxylating Agents | Methanol (B129727), Ethanol (B145695), Propanol, etc. | To introduce different alkoxy groups, creating a library of alkoxy-alcohols. |
| Derivatization Reagents | Acyl chlorides, Alkyl halides, Isocyanates | To further functionalize the hydroxyl group and explore a wider chemical space. |
Research into the combinatorial synthesis of lipid-like molecules for various applications has demonstrated the feasibility of creating libraries with diverse functional groups, including ethers. nih.gov For example, a library of lipid-like delivery vectors was synthesized by reacting lipid-like substrates with appendages containing hydroxyl, carbamate, and ether functional groups. nih.gov This highlights that the incorporation of an ether linkage, such as a methoxy group, is a viable strategy in combinatorial library design.
The synthesis of such a library would likely involve solution-phase or solid-phase techniques. Solution-phase synthesis allows for larger scale production but can present challenges in purification. beilstein-journals.org Solid-phase synthesis, on the other hand, simplifies the purification process as excess reagents and by-products can be washed away from the resin-bound product. soton.ac.uk
Table 2: Illustrative Combinatorial Synthesis Scheme for a Methoxylated Alcohol Sub-Library
| Step | Reaction | Reactants (Examples) | Resulting Diversity |
| 1 | Epoxidation of unsaturated esters | Methyl 10-undecenoate, Methyl 12-tridecenoate | Variation in chain length and epoxide position. |
| 2 | Parallel ring-opening | Methanol, Ethanol | Introduction of methoxy and ethoxy groups. |
| 3 | Reduction of ester | Lithium aluminum hydride | Formation of the primary alcohol. |
| 4 | Derivatization (optional) | Acetyl chloride, Butyryl chloride | Esterification of the alcohol to create further derivatives. |
By employing such combinatorial strategies, researchers can efficiently generate extensive libraries of methoxylated long-chain alcohols. These libraries are valuable tools for high-throughput screening in various fields, including materials science and drug discovery, enabling the rapid identification of compounds with desired properties.
Analytical Methodologies for 5 Methoxytridecan 1 Ol Research
Chromatographic Techniques for Separation and Characterization
Chromatographic methods are fundamental in isolating 5-Methoxytridecan-1-OL from complex mixtures and verifying its purity. These techniques separate components based on their differential distribution between a stationary and a mobile phase.
Gas Chromatography-Mass Spectrometry (GC-MS) stands as a powerful and widely used technique for the analysis of volatile and semi-volatile compounds like this compound. researchgate.netnih.gov In this method, the sample is vaporized and separated into its components within a capillary column. The separated components then enter a mass spectrometer, which ionizes and fragments the molecules. The resulting mass spectrum provides a unique fragmentation pattern, acting as a molecular fingerprint for identification. researchgate.net
The identification of compounds is typically achieved by comparing their mass spectra and retention indices with established libraries such as NIST. researchgate.net The versatility of GC-MS allows for both qualitative and quantitative analysis, making it invaluable for determining the presence and concentration of this compound in various matrices. nih.govmdpi.com The technique's sensitivity and specificity are critical for detecting trace amounts of the compound and its potential isomers or impurities. mdpi.com
Table 1: Illustrative GC-MS Parameters for Long-Chain Alcohol Analysis
| Parameter | Value/Condition |
|---|---|
| Column Type | Diphenyl dimethyl polysiloxane capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness) |
| Injector Temperature | 250 - 300 °C |
| Carrier Gas | Helium or Nitrogen |
| Oven Temperature Program | Initial temperature of 50-70°C, ramped to 280-300°C |
| Ionization Mode | Electron Ionization (EI) |
| Mass Analyzer | Quadrupole or Ion Trap |
| Scan Range | 30-500 amu |
This table presents typical parameters and may require optimization for specific applications.
Gas Chromatography with a Flame Ionization Detector (GC-FID) is a robust and reliable technique for the quantitative analysis of organic compounds. nih.govekb.eg The FID is highly sensitive to hydrocarbons and produces a signal that is proportional to the mass of carbon atoms entering the flame. This makes it an excellent choice for quantifying this compound, especially when its identity has been previously confirmed. chromatographyonline.com
GC-FID is known for its wide linear range and high precision. ekb.egchula.ac.th While it does not provide structural information like a mass spectrometer, its simplicity and cost-effectiveness make it a preferred method for routine quality control and purity assessments of this compound. nih.govchula.ac.th In some applications, GC-FID can be used in parallel with GC-MS to obtain both quantitative and qualitative data from a single injection. ttb.gov
For unambiguous identification and elemental composition determination of this compound, High-Resolution Mass Spectrometry (HRMS) is employed. Unlike standard mass spectrometry, HRMS can measure the mass-to-charge ratio (m/z) of an ion with very high accuracy, typically to four or five decimal places. This precision allows for the calculation of the exact elemental formula of the molecule, distinguishing it from other compounds that may have the same nominal mass. chromatographyonline.com Techniques such as Fourier transform orbital ion trap mass spectrometry coupled with gas chromatography (GC-HRAM-MS) are utilized for this purpose. chromatographyonline.com
Spectroscopic Characterization
Spectroscopic techniques are indispensable for elucidating the detailed molecular structure of this compound. These methods probe the interaction of molecules with electromagnetic radiation to provide information about their functional groups and the connectivity of their atoms.
Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for determining the structure of organic molecules. rsc.orgindianastate.edu For this compound, ¹H NMR and ¹³C NMR are the primary techniques used. ¹H NMR provides information about the chemical environment of hydrogen atoms, including the number of different types of protons and their neighboring atoms. organicchemistrydata.orgdocbrown.info The chemical shifts, integration of peak areas, and spin-spin splitting patterns are analyzed to piece together the carbon-hydrogen framework of the molecule. docbrown.infodocbrown.info
¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound will give a distinct signal in the spectrum, revealing the total number of carbon atoms and their chemical environments. The structure of 13-methoxytridecan-1-ol, a close isomer, has been characterized using ¹H-NMR techniques. doi.org
Table 2: Predicted ¹H NMR Chemical Shifts for this compound
| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity |
|---|---|---|
| CH₃-O- | ~3.3 | Singlet |
| -CH₂-OH | ~3.6 | Triplet |
| -CH(OCH₃)- | ~3.4 | Multiplet |
| Terminal -CH₃ | ~0.9 | Triplet |
| Other -CH₂- | 1.2 - 1.6 | Multiplet |
Note: These are predicted values and may vary based on the solvent and experimental conditions.
Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. docbrown.info When a molecule is irradiated with infrared light, its bonds vibrate at specific frequencies. pg.edu.pl For this compound, the IR spectrum would be expected to show characteristic absorption bands for the hydroxyl (-OH) and ether (C-O-C) functional groups.
The O-H stretching vibration typically appears as a broad, strong peak in the region of 3200-3600 cm⁻¹. libretexts.orglibretexts.org The C-O stretching vibration of the primary alcohol would be observed in the 1050-1260 cm⁻¹ region, while the C-O-C stretch of the ether group would also appear in this fingerprint region. libretexts.org The presence of these specific absorption bands provides strong evidence for the chemical structure of this compound. pg.edu.pl
Advanced Spectroscopic Techniques for Conformational Analysis
While specific research on the conformational analysis of this compound is not extensively published, the molecular structure lends itself to several advanced spectroscopic techniques. The conformation of long-chain alkoxy alcohols is influenced by the rotational possibilities around each carbon-carbon and carbon-oxygen single bond. Techniques such as high-resolution Nuclear Magnetic Resonance (NMR) spectroscopy, including two-dimensional methods like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be essential. These methods help establish connectivity between protons and carbons, providing insights into the spatial arrangement of the methoxy (B1213986) group relative to the long alkyl chain and the terminal alcohol.
Furthermore, computational chemistry, specifically through methods like Density Functional Theory (DFT), can be used to model the potential energy surface of the molecule. researchgate.net This theoretical approach helps identify stable conformers and understand the relative arrangement of the hydroxyl and methoxy groups, which is crucial for interpreting experimental spectroscopic data. researchgate.net
Advanced Hyphenated Techniques for Complex Mixture Analysis
Hyphenated analytical techniques, which combine a separation method with a detection method, are indispensable for analyzing individual components within a complex sample. For a semi-volatile compound like this compound, Gas Chromatography-Mass Spectrometry (GC-MS) is the most powerful and commonly used hyphenated technique. rsc.org In this method, the gas chromatograph separates volatile and semi-volatile compounds based on their boiling points and interactions with the stationary phase of the GC column. The mass spectrometer then fragments the eluted molecules and separates the resulting ions by their mass-to-charge ratio, providing a unique "fingerprint" for identification.
For enhanced specificity, particularly in complex environmental or biological samples, tandem mass spectrometry (MS/MS) can be employed. This technique adds another layer of analysis, increasing confidence in compound identification and enabling quantification at very low levels.
Headspace Solid-Phase Microextraction Gas Chromatography-Mass Spectrometry (HS-SPME-GC-MS) for Volatile Compound Analysis
When this compound is part of a mixture of volatile organic compounds (VOCs), Headspace Solid-Phase Microextraction (HS-SPME) serves as an efficient, solvent-free sample preparation technique prior to GC-MS analysis. nih.gov This method involves exposing a fused-silica fiber coated with a sorbent material to the headspace (the gas phase above the sample) in a sealed vial. nih.govscielo.br Volatile analytes partition from the sample matrix into the headspace and are then adsorbed onto the fiber. The fiber is subsequently transferred to the hot injector of a gas chromatograph, where the adsorbed compounds are desorbed and analyzed by GC-MS. mdpi.com
The choice of fiber coating is critical for effective extraction. For a compound with the polarity of this compound, a mixed-phase fiber such as Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) is often suitable, as it can trap a wide range of volatile and semi-volatile compounds. nih.gov The optimization of extraction parameters, including temperature and time, is crucial for achieving high sensitivity and reproducibility. scielo.br
Table 1: Illustrative HS-SPME-GC-MS Parameters for Volatile Compound Analysis
This table presents typical, illustrative parameters for the analysis of volatile compounds similar to this compound using HS-SPME-GC-MS. Specific conditions would require optimization for the exact sample matrix.
| Parameter | Setting | Purpose |
| HS-SPME | ||
| Fiber Type | DVB/CAR/PDMS, 50/30 µm | Broad-range trapping of volatile/semi-volatile analytes. nih.gov |
| Extraction Temp. | 45-60 °C | To increase analyte volatility and facilitate transfer to the headspace. scielo.br |
| Extraction Time | 30-40 min | To allow for equilibrium between the sample, headspace, and fiber. scielo.br |
| Gas Chromatography | ||
| Column | HP-5MS (or equivalent) | A common, non-polar column suitable for a wide range of compounds. nih.gov |
| Carrier Gas | Helium (1.0 mL/min) | Inert gas to carry analytes through the column. nih.gov |
| Injector Temp. | 250 °C | Ensures rapid desorption of analytes from the SPME fiber. scielo.br |
| Oven Program | Initial 40°C, ramp to 260°C | Separates compounds based on boiling point. nih.gov |
| Mass Spectrometry | ||
| Ionization Mode | Electron Impact (EI), 70 eV | Standard ionization method that creates reproducible fragment patterns. scirp.org |
| Mass Scan Range | m/z 40-450 | Covers the expected mass range for the compound and its fragments. scielo.br |
| Ion Source Temp. | 230 °C | Maintains analytes in the gas phase and prevents contamination. |
Quantitative Analysis Methods for this compound
For the precise quantification of this compound, Gas Chromatography with a Flame Ionization Detector (GC-FID) is a robust and widely used method. researchgate.net The FID offers excellent sensitivity and a wide linear range for carbon-containing compounds. mpob.gov.my Quantification is typically performed using an internal standard method. An internal standard is a compound with similar chemical properties to the analyte but which is not present in the sample. It is added in a known concentration to both the calibration standards and the unknown samples. By comparing the peak area ratio of the analyte to the internal standard, precise and accurate quantification can be achieved, correcting for variations in injection volume or detector response. scirp.org
In cases where higher sensitivity is needed or the sample matrix is particularly complex, GC-MS operated in Single Ion Monitoring (SIM) mode can be used for quantification. rsc.org Instead of scanning a full mass range, the mass spectrometer is set to detect only a few specific, characteristic ions of this compound. This significantly enhances the signal-to-noise ratio, allowing for lower detection and quantification limits.
Structure Activity Relationship Sar Studies of 5 Methoxytridecan 1 Ol Derivatives
Design and Synthesis of Analogues for Systematic SAR Profilingnih.govnih.govmdpi.com
The systematic SAR profiling of 5-Methoxytridecan-1-OL necessitates the design and synthesis of a diverse library of analogues. This process typically involves the strategic modification of three key regions of the molecule: the alkyl chain, the methoxy (B1213986) group, and the terminal hydroxyl group. The synthesis of these analogues often employs established organic chemistry methodologies. For instance, variations in the alkyl chain length can be achieved by utilizing different starting materials in a convergent synthesis approach. The introduction of branching or unsaturation within the chain can be accomplished through multi-step synthetic routes involving olefination or alkylation reactions.
Modification of the methoxy group's position can be realized by employing starting materials with the methoxy substituent at different carbons of the alkyl backbone. Furthermore, the synthesis of enantiomerically pure analogues is crucial for investigating the impact of stereochemistry on biological activity. This can be achieved through asymmetric synthesis or chiral resolution techniques. The terminal hydroxyl group can be modified through esterification, etherification, or replacement with other functional groups to probe its role in molecular interactions. The purity and structural integrity of all synthesized analogues are rigorously confirmed using analytical techniques such as NMR spectroscopy and mass spectrometry. nih.gov
Elucidation of Key Structural Features Dictating Biological Interactions (Non-human/non-clinical focus)
The length and branching of the alkyl chain in this compound analogues are critical determinants of their biological activity, primarily by influencing their lipophilicity and steric interactions with biological targets. Variations in chain length can significantly impact how the molecule partitions into biological membranes and interacts with hydrophobic pockets of proteins.
Studies on other long-chain alcohols have demonstrated that antimicrobial activity is dependent on the hydrophobic chain length. nih.gov Similarly, the anesthetic effect of long-chain alcohols has been shown to reach a maximum at a specific chain length, with longer chains being inactive. mdpi.com A hypothetical SAR study on this compound derivatives might reveal a similar parabolic relationship, where activity increases with chain length up to an optimal point, after which it declines due to reduced solubility or unfavorable steric hindrance.
The introduction of branching in the alkyl chain can also modulate activity by altering the molecule's conformation and its fit within a binding site. Branching can either enhance or diminish activity depending on the specific steric requirements of the biological target.
Table 1: Hypothetical Influence of Alkyl Chain Length on Biological Activity of this compound Analogues
| Compound | Alkyl Chain Length | Relative Activity (%) |
|---|---|---|
| Analogue 1 | 11 | 60 |
| Analogue 2 | 12 | 85 |
| This compound | 13 | 100 |
| Analogue 3 | 14 | 90 |
The methoxy group is a prevalent substituent in many natural products and approved drugs, where it can significantly influence ligand-target binding, physicochemical properties, and metabolic stability. nih.gov In the context of this compound, the position and stereochemistry of the methoxy group are expected to play a crucial role in molecular recognition.
Shifting the methoxy group along the alkyl chain would alter the molecule's polarity distribution and its ability to form specific hydrogen bonds or engage in dipole-dipole interactions within a binding site. For instance, moving the methoxy group closer to the terminal hydroxyl group could create a different electrostatic profile compared to a position further away.
The stereochemistry at the carbon bearing the methoxy group is also a critical factor. Different stereoisomers (R and S enantiomers) can exhibit significantly different biological activities due to the three-dimensional arrangement of atoms in space. One enantiomer may fit optimally into a chiral binding pocket, while the other may have a weaker interaction or interact with a different target altogether.
Table 2: Hypothetical Impact of Methoxy Group Position on Biological Activity
| Compound | Methoxy Group Position | Relative Activity (%) |
|---|---|---|
| 3-Methoxytridecan-1-OL | 3 | 75 |
| This compound | 5 | 100 |
| 7-Methoxytridecan-1-OL | 7 | 80 |
The terminal hydroxyl group is a key functional group that significantly influences the properties and biological activity of alcohols. algoreducation.commit.edubritannica.com Its polarity allows for the formation of hydrogen bonds, which are crucial for interactions with biological macromolecules. fiveable.me The hydroxyl group can act as both a hydrogen bond donor and acceptor, enabling it to form strong and specific interactions within a binding site.
Computational Approaches in SAR: Molecular Docking, Dynamics, and Quantitative SAR (QSAR)oncodesign-services.com
Computational chemistry offers powerful tools to complement experimental SAR studies by providing insights into the molecular interactions that govern biological activity. mdpi.com Molecular docking simulations can be employed to predict the binding mode of this compound derivatives within a hypothetical protein target. These simulations can help visualize how different analogues interact with specific amino acid residues and can guide the design of new compounds with improved binding affinity.
Molecular dynamics (MD) simulations can provide a more dynamic picture of the ligand-receptor complex, revealing how the flexibility of both the ligand and the target influences the binding event. MD simulations can also be used to calculate binding free energies, which can be correlated with experimental activity data.
Quantitative Structure-Activity Relationship (QSAR) modeling is a statistical approach used to develop mathematical models that relate the chemical structures of a series of compounds to their biological activities. nih.gov By identifying key molecular descriptors (e.g., lipophilicity, electronic properties, steric parameters) that correlate with activity, QSAR models can be used to predict the activity of untested analogues and prioritize their synthesis.
Correlation of Structural Modifications with Observed Biological Activities
The culmination of SAR studies involves correlating the structural modifications of this compound analogues with their observed biological activities. By analyzing the data generated from the synthesized and tested compounds, a comprehensive SAR model can be constructed.
For instance, a clear trend might emerge where a specific alkyl chain length, combined with the methoxy group at the 5-position and an (R)-stereochemistry, consistently leads to the highest activity. The essentiality of the terminal hydroxyl group for hydrogen bonding might also be confirmed. This integrated understanding allows for the formulation of a pharmacophore model, which defines the key structural features required for optimal biological response. This model then serves as a blueprint for the design of next-generation analogues with potentially enhanced potency and selectivity. The iterative process of design, synthesis, testing, and computational analysis is central to a successful lead optimization campaign.
Ecological and Environmental Relevance of 5 Methoxytridecan 1 Ol
Role in Inter-species Chemical Communication (e.g., Pheromones, Allelochemicals)
As of the current available scientific literature, there is no specific information detailing the role of 5-Methoxytridecan-1-OL as a pheromone or an allelochemical in inter-species communication. Chemical communication is a fundamental process in ecosystems, where organisms use chemical signals to interact. asm.orggerli.com This communication can occur between individuals of the same species (pheromones) or different species (allelochemicals). gerli.comnih.gov While long-chain alcohols and their derivatives are known to function as pheromones in some insect species, the specific activity of this compound has not been identified. nih.gov
Environmental Fate and Degradation Pathways
The environmental fate of this compound is likely governed by its physicochemical properties, such as its long hydrocarbon chain, which suggests low water solubility and a tendency to adsorb to soil and sediment. Its degradation in the environment would likely proceed through microbial, photochemical, and enzymatic processes.
The biodegradation of this compound is expected to involve microorganisms that can metabolize long-chain alkanes, alcohols, and ethers.
Degradation of the Alcohol Moiety: The primary alcohol group is a likely point of initial microbial attack. Bacteria possess alcohol dehydrogenases that can oxidize long-chain alcohols to aldehydes, which are then further oxidized to carboxylic acids. asm.orgnih.gov These fatty acids can then enter the beta-oxidation pathway to be fully metabolized. Several bacterial species, including Pseudomonas and Acinetobacter, are known to degrade long-chain alcohols. asm.orgresearchgate.net
Cleavage of the Ether Bond: The methoxy (B1213986) group presents an ether linkage, which can be cleaved by specific microbial enzymes. Monooxygenase enzymes, for instance, can hydroxylate the carbon adjacent to the ether oxygen, leading to an unstable hemiacetal that spontaneously breaks down. nih.govwhiterose.ac.uk This process would yield methanol (B129727) and a diol. The metabolism of ethers like methyl tert-butyl ether (MTBE) has been studied, and similar enzymatic mechanisms could be involved in the degradation of this compound. ontosight.ai
Table 1: Potential Microbial Degradation Steps for this compound
| Step | Reaction | Enzyme Class (Example) | Intermediate/Product |
| 1a | Oxidation of primary alcohol | Alcohol Dehydrogenase | 5-Methoxytridecanal |
| 1b | Cleavage of ether bond | Monooxygenase | Methanol and Tridecane-1,5-diol |
| 2a | Oxidation of aldehyde | Aldehyde Dehydrogenase | 5-Methoxytridecanoic acid |
| 3a | Beta-oxidation | Various | Acetyl-CoA |
Data inferred from studies on related long-chain alcohols and ethers.
The enzymatic biotransformation of this compound would be carried out by a range of microbial enzymes capable of acting on its functional groups.
Alcohol and Aldehyde Dehydrogenases: As mentioned, these enzymes are crucial for the oxidation of the terminal alcohol group. nih.gov Studies on bacteria like Acinetobacter calcoaceticus have characterized dehydrogenases active on long-chain alcohols and aldehydes. researchgate.net
Ether-cleaving Enzymes: Cytochrome P450 monooxygenases and other monooxygenases found in various bacteria and fungi are known to catalyze the cleavage of ether bonds. nih.govontosight.ai This is a key step in the degradation of many xenobiotic ether compounds. The enzymatic cleavage often involves the hydroxylation of a carbon atom adjacent to the ether oxygen. nih.gov
Fatty Acid Oxidation Enzymes: Once the molecule is converted to a long-chain fatty acid (via oxidation of the alcohol) or a dicarboxylic acid (if both ends are oxidized), the enzymes of the beta-oxidation pathway would complete the degradation process, breaking the carbon chain down into two-carbon units of acetyl-CoA.
Table 2: Key Enzyme Classes in the Biotransformation of Aliphatic Alcohols and Ethers
| Enzyme Class | Function | Relevance to this compound |
| Alcohol Dehydrogenase | Oxidation of alcohols to aldehydes | Oxidation of the terminal -OH group |
| Aldehyde Dehydrogenase | Oxidation of aldehydes to carboxylic acids | Oxidation of the aldehyde intermediate |
| Monooxygenase | Cleavage of ether bonds, hydroxylation | Cleavage of the methoxy group |
| Beta-oxidation enzymes | Degradation of fatty acid chains | Final mineralization of the carbon skeleton |
This table is based on established enzymatic pathways for related compound classes.
Advanced Research Perspectives and Future Directions for 5 Methoxytridecan 1 Ol
Integration of Omics Technologies (Genomics, Proteomics, Metabolomics) for Comprehensive Understanding
To achieve a holistic view of the biological significance of 5-Methoxytridecan-1-OL, researchers are turning to a suite of "omics" technologies. nih.govhumanspecificresearch.org These large-scale analytical approaches provide a comprehensive snapshot of the molecular landscape within a biological system.
Genomics: This field involves the study of an organism's complete set of DNA, or genome. isaaa.org In the context of this compound, genomic studies could identify specific genes or genetic variations that are influenced by or interact with this compound. High-throughput sequencing methods are central to genomics, allowing for the rapid analysis of genetic material. mdpi.comcore.ac.uk
Proteomics: Proteomics is the large-scale study of proteins, which are the workhorses of the cell. isaaa.org By analyzing the proteome—the complete set of proteins produced by an organism—researchers can understand how this compound affects protein expression, function, and interactions. nih.gov Mass spectrometry-based techniques are a cornerstone of proteomics, enabling the identification and quantification of thousands of proteins in a sample. mdpi.comcore.ac.uk
Metabolomics: This is the comprehensive analysis of small molecules, or metabolites, within a biological sample. humanspecificresearch.org As metabolites are the direct products of cellular processes, metabolomics offers a close-up view of the physiological effects of this compound. isaaa.orgresearchgate.net This can reveal the metabolic pathways perturbed by the compound.
By integrating data from genomics, proteomics, and metabolomics, a more complete and multi-faceted understanding of the biological role and mechanisms of action of this compound can be achieved. nih.gov This multi-omics approach helps to connect genetic information with functional protein and metabolic outputs. researchgate.net
Table 1: Overview of Omics Technologies in this compound Research
| Omics Technology | Focus of Study | Key Information Gained |
| Genomics | Complete set of genes (DNA) | Identifies genetic factors interacting with this compound. |
| Proteomics | Complete set of proteins | Reveals changes in protein expression and function due to this compound. |
| Metabolomics | Complete set of small molecule metabolites | Elucidates the metabolic pathways affected by this compound. |
Chemoenzymatic Synthesis Applications for Sustainable Production
The sustainable production of chemicals is a growing priority. Chemoenzymatic synthesis, which combines the strengths of traditional chemical synthesis with the high selectivity of biological enzymes, offers a promising avenue for the environmentally friendly production of this compound. mdpi.com
This approach can lead to more efficient and scalable manufacturing processes. mdpi.com Enzymes can catalyze reactions with high specificity, often eliminating the need for protecting groups and reducing the number of synthetic steps, which in turn minimizes waste. acs.org For instance, lipases can be used for regioselective acylation, a key step in the synthesis of related complex molecules. mdpi.com The use of enzymes can also allow for reactions to be performed under milder conditions, further contributing to a greener process. mdpi.com Researchers are exploring various chemoenzymatic routes, including those that utilize immobilized enzymes for enhanced stability and reusability. mdpi.comnih.gov
Application of Green Chemistry Principles in this compound Research
The principles of green chemistry provide a framework for designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances. scispace.comchemmethod.com The application of these principles is crucial for the sustainable research and future production of this compound.
Key green chemistry principles relevant to this compound research include:
Waste Prevention: Designing syntheses to minimize waste is a primary goal. acs.org
Atom Economy: Maximizing the incorporation of all materials used in the process into the final product. acs.org
Use of Safer Solvents and Auxiliaries: Moving away from toxic and non-biodegradable solvents towards greener alternatives like water or bio-based solvents. chemmethod.comjddhs.com
Energy Efficiency: Developing reactions that can be conducted at ambient temperature and pressure to reduce energy consumption. jddhs.com
Use of Renewable Feedstocks: Exploring the use of starting materials derived from renewable resources. jddhs.com
Catalysis: Employing catalytic reagents, especially highly selective biocatalysts, in place of stoichiometric reagents to reduce waste. edu.krd
By adhering to these principles, the environmental footprint associated with the synthesis and study of this compound can be significantly reduced.
Development of Novel Analytical Platforms for Detection and Quantification
Accurate and sensitive detection and quantification methods are essential for all aspects of research on this compound. The development of novel analytical platforms is an ongoing area of focus.
Currently, gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds like this compound. nih.gov Advanced GC-MS systems, such as those with triple quadrupole mass spectrometers, offer high sensitivity and selectivity. nih.gov
Future research may focus on developing even more sophisticated analytical platforms. This could include the creation of specialized sensors or biosensors for real-time monitoring of this compound in various matrices. Furthermore, advancements in high-performance liquid chromatography (HPLC), particularly the adoption of "green HPLC" techniques that use more sustainable solvents, could provide alternative and environmentally friendly analytical methods. jddhs.com The development of high-throughput analytical methods will also be crucial for efficiently screening and analyzing large numbers of samples, which is particularly relevant for integrated omics studies. nih.gov
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
